2-Methyl-6-styryl-pyridine
Description
Overview of Glutamatergic Systems and Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Glutamate is the major excitatory neurotransmitter in the mammalian CNS, mediating fast synaptic transmission through ionotropic receptors (NMDA, AMPA, and kainate receptors) and modulating neuronal activity and synaptic plasticity through mGluRs. nih.govacs.org mGluRs are Class C GPCRs characterized by a large extracellular N-terminal domain containing the glutamate binding site and a transmembrane domain involved in G-protein coupling. nih.govabcam.cn They function as neuromodulators, influencing neuronal excitability and neurotransmitter release. abcam.cn
Historical Context of mGluR5 Modulator Discovery
The discovery of selective modulators for specific mGluR subtypes has been crucial for understanding their physiological roles and therapeutic potential. Early research into mGluRs identified compounds that could interact with these receptors, paving the way for the development of more selective agents.
Traditional drug discovery efforts targeting GPCRs primarily focused on ligands that bind to the orthosteric site, the same site as the endogenous neurotransmitter. nih.gov However, the orthosteric binding sites can be highly conserved across receptor subtypes, making it challenging to develop selective drugs. nih.govnih.gov The emergence of allosteric modulation offered a promising new strategy. nih.gov Allosteric modulators bind to a distinct site on the receptor, separate from the orthosteric site, and modulate the receptor's response to the endogenous ligand. nih.govnih.gov This mechanism can offer greater subtype selectivity and potentially a more favorable safety profile. nih.govmdpi.com Early examples of allosteric modulators in CNS drug development include benzodiazepines, which act as positive allosteric modulators of GABAA receptors. nih.govacs.org
A significant breakthrough in mGluR5 research came with the discovery of highly selective allosteric antagonists. nih.govmdpi.com Among the first compounds identified as selective, non-competitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5) were SIB 1757 and SIB 1893. nih.govmdpi.comuni-regensburg.denih.gov These compounds were identified using functional screens in cell lines expressing human mGluR5a receptors. nih.gov
Research demonstrated that SIB 1757 and SIB 1893 inhibited glutamate-induced calcium responses at human mGluR5 with IC50 values of 0.37 µM and 0.29 µM, respectively. nih.gov Importantly, they showed significantly lower activity (IC50 > 100 µM) at human mGluR1b, highlighting their selectivity for mGluR5 within Group I. nih.govcaymanchem.com Further studies confirmed their lack of significant agonist or antagonist activity at other recombinant human mGluR subtypes (mGluR2, mGluR3, mGluR4a, mGluR6, mGluR7b, mGluR8) and ionotropic glutamate receptors (AMPA, kainate, and NMDA receptors) at tested concentrations. nih.govcaymanchem.com
SIB 1893, also known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is described as a highly selective non-competitive antagonist for the mGlu5 receptor subtype. medchemexpress.com It has also been found to act as a positive allosteric modulator at mGluR4 receptors. wikipedia.orgnih.gov Studies in rat neonatal brain slices showed that both SIB 1757 and SIB 1893 inhibited (S)-3,5-dihydroxyphenylglycine (DHPG)-evoked inositol (B14025) phosphate (B84403) accumulation in the hippocampus and striatum, brain regions with significant mGluR5 expression, with potency similar to that observed on recombinant mGluR5. nih.gov
Detailed research findings on SIB 1893 include its neuroprotective effects in various models. In cortical cultures challenged with N-methyl-D-aspartate (NMDA) or β-amyloid peptide, SIB 1893 demonstrated neuroprotective activity. uni-regensburg.de In in vivo models of excitotoxic degeneration, SIB 1893 was neuroprotective against neuronal damage induced by intrastriatal injection of NMDA or quinolinic acid. uni-regensburg.de While primarily known as an mGluR5 antagonist, some studies also noted that SIB 1893 could reduce NMDA-evoked currents and decrease the duration of NMDA channel opening, suggesting it may also act as a noncompetitive NMDA receptor antagonist, which could contribute to its neuroprotective effects. nih.gov
SIB 1893 has been investigated for its effects on body temperature in rats, with studies showing that systemic administration at a dose of 30 mg/kg significantly decreased body temperature at 90-180 minutes post-dose, while lower doses (10 and 20 mg/kg) had no significant effect. jpccr.eujpccr.eu
The discovery and characterization of SIB 1893 and SIB 1757 were pivotal in providing researchers with highly selective tools to investigate the specific roles of mGluR5 in normal physiology and disease models. nih.gov These early selective non-competitive antagonists contributed significantly to the understanding of mGluR5 pharmacology and its potential as a therapeutic target.
Here is a summary of the selectivity of SIB 1893 based on available data:
| Receptor Subtype | IC50 at human receptor | Activity | Source |
| hmGlu5 | 0.3 μM | Antagonist | |
| hmGlu1b | > 100 μM | Low/None | nih.govcaymanchem.com |
| hmGlu2 | > 100 μM | Low/None | caymanchem.com |
| hmGlu4 | > 30 μM (antagonist) | Low/None (antagonist) | caymanchem.comtocris.com |
| hmGlu4 | - | Positive Allosteric Modulator | wikipedia.orgnih.gov |
| hmGlu6 | > 100 μM | Low/None | caymanchem.com |
| hmGlu7 | > 100 μM | Low/None | caymanchem.com |
| hmGlu8 | > 100 μM | Low/None | caymanchem.com |
| AMPA receptors | > 30 μM | Low/None | nih.govcaymanchem.com |
| Kainate receptors | > 30 μM | Low/None | nih.govcaymanchem.com |
| NMDA receptors | > 30 μM | Low/None | nih.govcaymanchem.com |
| NMDA receptors | - | Noncompetitive Antagonist | nih.gov |
Pharmacological Characterization of SIB 1893
SIB 1893, chemically known as (E)-2-methyl-6-(2-phenylethenyl)pyridine, is a compound that has been utilized in scientific research to investigate the roles of specific glutamate receptors. It was among the early compounds identified as having selective activity at certain metabotropic glutamate receptor (mGluR) subtypes. SIB 1893 has been reported to possess anticonvulsant and neuroprotective effects, and it can reduce glutamate release. wikipedia.org
Receptor Selectivity Profile of SIB 1893
The pharmacological profile of SIB 1893 is characterized by its selective interactions with specific mGluR subtypes and its evaluation against ionotropic glutamate receptors.
Selectivity for Metabotropic Glutamate Receptor Subtype 5 (mGluR5)
SIB 1893 demonstrates notable selectivity for the metabotropic glutamate receptor subtype 5 (mGluR5). wikipedia.orgtocris.comnih.gov This selectivity makes it a valuable tool for studying the functions of mGluR5 in various physiological and pathological conditions. nih.gov
SIB 1893 acts as a selective non-competitive antagonist at the mGluR5 receptor subtype. wikipedia.orgtocris.comnih.gov Studies using cell lines expressing the human metabotropic glutamate receptor subtype 5a (hmGluR5a) have shown that SIB 1893 inhibits glutamate-induced increases in intracellular Ca2+ concentration ([Ca2+]i) with an IC50 value of 0.29 μM. nih.gov It also inhibits quisqualate-induced inositol phosphate accumulation in hmGluR5a expressing cells with an IC50 of 2.3 μM. Schild analysis has indicated a noncompetitive mechanism of inhibition for a related compound, SIB-1757, and SIB-1893 was identified through pharmacophore mapping based on SIB-1757's activity, suggesting a similar noncompetitive action. nih.govnih.gov In cultured rat cortical neurons, SIB-1893 has been shown to largely inhibit DHPG-evoked [Ca2+]i signals. nih.govacs.org Furthermore, SIB-1893 completely abolished inositol phosphate (IP) accumulation induced by CHPG, a specific mGluR5 agonist, in cultured rat cortical neuronal cells at concentrations ranging from 0.2 to 200 μM. nih.gov
Here is a summary of SIB 1893's inhibitory activity at hmGluR5a:
| Assay | Target Receptor | IC50 (μM) | Mechanism | Reference |
| Glutamate-induced [Ca2+]i increase | hmGluR5a | 0.29 | Non-competitive | nih.gov |
| Quisqualate-induced InsP accumulation | hmGluR5a | 2.3 | Not specified | |
| CHPG-induced IP accumulation | mGluR5 (rat cortical neurons) | 0.2-200 (complete abolition) | Not specified | nih.gov |
SIB 1893 exhibits high selectivity for hmGluR5 compared to other recombinant human mGluR subtypes. It displays an IC50 value of > 100 μM at hmGluR1b, hmGluR2, hmGluR6, hmGluR7, and hmGluR8. tocris.com This indicates that SIB 1893 is at least 340-fold more selective for hmGluR5 over hmGluR1b. Studies have shown little or no agonist or antagonist activity of SIB 1893 at these other mGluR subtypes when tested. nih.govresearchgate.netgoogle.com
A comparative look at SIB 1893's activity across different mGluR subtypes:
| Receptor Subtype | Activity | IC50 / Activity at 100 μM | Reference |
| hmGluR5a | Non-competitive antagonist | 0.29 μM (IC50) | tocris.comnih.gov |
| hmGluR1b | Minimal inhibition | > 100 μM (IC50) | tocris.comnih.gov |
| hmGluR2 | Little or no activity | > 100 μM (IC50) | tocris.comnih.gov |
| hmGluR6 | Little or no activity | > 100 μM (IC50) | tocris.comnih.gov |
| hmGluR7 | Little or no activity | > 100 μM (IC50) | tocris.comnih.govresearchgate.net |
| hmGluR8 | Little or no activity | > 100 μM (IC50) | tocris.comnih.govgoogle.com |
Metabotropic glutamate receptors are G protein-coupled receptors classified into three groups: Group I (mGluR1 and mGluR5), Group II (mGluR2 and mGluR3), and Group III (mGluR4, mGluR6, mGluR7, and mGluR8). nih.govnih.govnih.gov SIB 1893's selectivity profile highlights its specific action within Group I mGluRs, primarily targeting mGluR5.
SIB 1893 has also been evaluated for its activity at ionotropic glutamate receptors, which include AMPA, Kainate, and NMDA receptors. tocris.combristol.ac.ukabcam.cnguidetopharmacology.orgviamedica.pl These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission. bristol.ac.ukabcam.cnguidetopharmacology.org Studies have shown that SIB 1893 exhibits little or no activity when tested for agonist and antagonist activity at recombinant human AMPA, Kainate, and NMDA receptors. nih.govresearchgate.net However, some research suggests that at higher concentrations, SIB 1893 may also act as a noncompetitive NMDA receptor antagonist, which could contribute to observed neuroprotective effects. nih.govfrontiersin.orgoup.com
Allosteric Modulation of Metabotropic Glutamate Receptor Subtype 4 (mGluR4)
In addition to its antagonistic activity at mGluR5, SIB 1893 has also been found to interact with metabotropic glutamate receptor subtype 4 (mGluR4). wikipedia.orgtocris.comnih.govnih.govresearchgate.netnih.govnih.govwikipedia.orgresearchgate.netzhanggroup.org mGluR4 belongs to Group III of the mGluRs. nih.govnih.govnih.gov
SIB 1893 functions as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (hmGluR4). wikipedia.orgtocris.comnih.govnih.govresearchgate.netnih.govnih.govwikipedia.orgresearchgate.netzhanggroup.org Positive allosteric modulators enhance the activity of the receptor when an orthosteric agonist (like glutamate or L-AP4 for mGluR4) is present, typically by increasing the potency and/or efficacy of the agonist. nih.govnih.govresearchgate.net
Research has demonstrated that SIB 1893 enhances the potency and efficacy of L-2-amino-4-phophonobutyrate (L-AP4), a Group III mGluR agonist, in [35S]GTPγS binding and cAMP studies using cells expressing hmGluR4. nih.govnih.gov These effects were dependent on receptor activation and were blocked by the competitive mGluR4 antagonist (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG). nih.govnih.gov While SIB 1893 had no effect alone in GTPγS binding, effects were observed in cell-based cAMP assays due to media-derived activation. nih.govnih.gov Positive modulation of mGluR4 by SIB 1893 was found to be receptor-specific, with no effects observed on mGluR2-expressing cells or the parent cell line. nih.govnih.gov In [3H]L-AP4 binding studies, 100 μM SIB 1893 caused a two-fold decrease in the KD of L-AP4, indicating an increase in agonist affinity, without affecting the Bmax. nih.govnih.gov SIB 1893 did not displace [3H]L-AP4 binding, which is consistent with an allosteric, rather than orthosteric, mechanism of action. nih.govnih.gov Left-shift displacements of the L-AP4 concentration-response curves were observed for SIB-1893 (3.2-fold), further supporting its positive allosteric modulatory activity. nih.gov Similar effects were seen with L-glutamate as the orthosteric agonist. nih.gov
Summary of SIB 1893's positive allosteric modulation of hmGluR4:
| Assay | Orthosteric Agonist | Effect of SIB 1893 (e.g., at 100 μM) | Dependence on Agonist | Blocked by mGluR4 Antagonist (CPPG) | Reference |
| [35S]GTPγS binding | L-AP4 | Enhanced potency and efficacy of L-AP4 | Yes | Yes | nih.govnih.gov |
| cAMP studies | L-AP4 | Enhanced efficacy of L-AP4 | Yes (media-derived) | Yes | nih.govnih.gov |
| [3H]L-AP4 binding | L-AP4 | Two-fold decrease in KD; No effect on Bmax; No displacement | N/A | N/A | nih.govnih.govresearchgate.net |
| GTPγS binding | L-glutamate | Similar effects as with L-AP4 | Yes | Yes | nih.gov |
While SIB-1893 and MPEP possess mGluR4 PAM activity, their potency and efficacy at mGluR4 are relatively low compared to their activity at mGluR5. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(2-phenylethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-99-5 | |
| Record name | 2-Methyl-6-(2-phenylethenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Pharmacological Characterization of Sib 1893
Receptor Selectivity Profile of SIB 1893
Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 4 (mGluR4)
Enhanced Potency and Efficacy of hmGluR4 Agonists
SIB 1893 has been shown to enhance both the potency and efficacy of orthosteric agonists at the human mGluR4 (hmGluR4). Studies using L-2-amino-4-phosphonobutyrate (L-AP4), an orthosteric agonist for mGluR4, demonstrated that SIB 1893 increased the potency of L-AP4 in [³⁵S]GTPγS binding and cAMP studies. nih.govnih.gov This enhancement was blocked by the competitive mGluR4 antagonist (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG), indicating that the effect is dependent on receptor activation. nih.govnih.gov
In [³H]L-AP4 binding experiments, 100 µM SIB 1893 caused a two-fold decrease in the dissociation constant (KD) of L-AP4, suggesting an increased affinity of the orthosteric agonist for the receptor in the presence of SIB 1893. nih.govnih.gov However, SIB 1893 did not affect the maximum number of binding sites (Bmax) and did not displace [³H]L-AP4 binding, consistent with an allosteric mechanism rather than direct competition at the orthosteric site. nih.govnih.gov
Data illustrating the enhancement of L-AP4 potency by SIB 1893 in [³⁵S]GTPγS binding studies show a leftward shift in the L-AP4 concentration-response curve in the presence of SIB 1893. For instance, a 3.2-fold left-shift was observed with SIB 1893. nih.gov SIB 1893 also potentiated the maximal response achievable by L-AP4. nih.gov
Here is a representation of the effect of SIB 1893 on L-AP4 potency at hmGluR4:
| Compound | Assay | Effect on L-AP4 Potency | Fold Enhancement (approx.) |
| SIB 1893 | [³⁵S]GTPγS Binding | Increase | 3.2 nih.gov |
| SIB 1893 | cAMP Studies | Increase | Not specified as fold nih.gov |
Mechanisms of Action at Target Receptors
SIB 1893 exerts its effects on mGluR5 and mGluR4 through allosteric modulation, binding to sites distinct from the orthosteric glutamate binding site. acs.orgnih.gov This allosteric interaction allows for subtype-selective targeting, which is challenging with orthosteric ligands due to the high conservation of the glutamate binding site across mGluR subtypes. acs.orgnih.govacs.org
SIB 1893 functions as a selective, non-competitive antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5). tocris.comnih.gov Its non-competitive mechanism was demonstrated through Schild analysis. nih.gov
SIB 1893 inhibits glutamate-induced increases in intracellular calcium ([Ca²⁺]i) responses in cells expressing human mGluR5a. acs.orgnih.gov In automated high-throughput screening systems measuring changes in [Ca²⁺]i, SIB 1893 blocked these responses with an IC₅₀ value of 0.29 µM at hmGluR5a. nih.gov This inhibition was highly selective, with minimal activity observed at hmGluR1b (IC₅₀ > 100 µM), indicating a selectivity of over 340-fold for mGluR5 over mGluR1b. nih.govsigmaaldrich.com Studies in cultured rat cortical neurons also showed that SIB 1893 largely inhibited DHPG-evoked [Ca²⁺]i signals. acs.orgnih.gov
Here is a summary of SIB 1893's inhibitory potency at mGluR5 and mGluR1b:
| Receptor Subtype | Assay | IC₅₀ (µM) | Selectivity vs. hmGluR1b |
| hmGluR5a | Glutamate-induced [Ca²⁺]i | 0.29 nih.gov | > 340-fold nih.govsigmaaldrich.com |
| hmGluR1b | Glutamate-induced [Ca²⁺]i | > 100 nih.gov | - |
SIB 1893 modulates the accumulation of inositol (B14025) phosphate (B84403) (IP) evoked by the mGluR Group I agonist (S)-3,5-dihydroxyphenylglycine (DHPG). acs.orgnih.govunipv.it In rat neonatal brain slices, SIB 1893 inhibited DHPG-evoked IP accumulation in the hippocampus and striatum by 60% to 80%. acs.orgnih.govunipv.itacs.org The potency of SIB 1893 in inhibiting DHPG-evoked IP accumulation in brain slices was similar to its potency observed on recombinant mGluR5. acs.orgnih.gov However, in the cerebellum, a brain region with low mGluR5 expression, SIB 1893 showed minimal inhibition of DHPG-evoked IP accumulation. acs.orgnih.gov
In hmGluR5a-expressing cells, SIB 1893 inhibited quisqualate-induced IP accumulation with an IC₅₀ value of 2.3 µM, demonstrating minimal inhibition at hmGluR1b at concentrations up to 100 µM. sigmaaldrich.comresearchgate.net
A summary of SIB 1893's effect on IP accumulation:
| Stimulus | System | Effect | Inhibition (%) | Potency (IC₅₀) |
| DHPG | Rat neonatal brain slices | Inhibition of IP accumulation | 60-80 acs.orgnih.gov | Similar to recombinant mGluR5 potency acs.orgnih.gov |
| Quisqualate | hmGluR5a-expressing cells | Inhibition of IP accumulation | - | 2.3 µM sigmaaldrich.comresearchgate.net |
Allosteric modulators of mGluR5, including SIB 1893, bind to sites distinct from the orthosteric glutamate binding site, typically located within the transmembrane domain of the receptor. acs.orgnih.govmdpi.com The mGluR5 receptor contains a common allosteric binding site, originally characterized by the binding of the mGluR5 NAM MPEP. acs.orgmdpi.com This site recognizes various chemical structures and can accommodate ligands with different pharmacological profiles, including NAMs, PAMs, and silent allosteric modulators (SAMs). acs.org SIB 1893 interacts with this allosteric site, contributing to its non-competitive antagonist activity at mGluR5. nih.govacs.orgzhanggroup.org The less conserved nature of these allosteric sites compared to the orthosteric site is crucial for achieving subtype selectivity. acs.orgnih.govacs.org
In addition to its activity at mGluR5, SIB 1893 acts as a positive allosteric modulator (PAM) at the human metabotropic glutamate receptor 4 (hmGluR4). wikipedia.orgtocris.comnih.govnih.gov This modulation is characterized by an enhancement of the response to orthosteric agonists like L-AP4. nih.govnih.gov SIB 1893 increases the potency and efficacy of L-AP4 in functional assays such as [³⁵S]GTPγS binding and cAMP accumulation studies. nih.govnih.gov The potentiation observed with SIB 1893 is dependent on the presence of an orthosteric agonist and is blocked by competitive mGluR4 antagonists, confirming its allosteric mechanism. nih.govnih.gov While SIB 1893 alone showed no significant effects in GTPγS binding, effects were observed in cell-based cAMP assays, attributed to media-derived activation. nih.govnih.gov This positive modulation is receptor-specific, as SIB 1893 did not affect mGluR2-expressing cells or the parent cell line. nih.govnih.gov
Data from [³⁵S]GTPγS binding experiments show that increasing concentrations of SIB 1893 in the presence of a submaximal concentration of L-AP4 potentiated the response. nih.gov For example, in one set of experiments, SIB 1893 at concentrations of 10–100 µM enhanced the L-AP4 response to 2.5-fold above basal activity, compared to 1.6-fold with L-AP4 alone. nih.gov This potentiation was completely blocked by the mGluR4 antagonist CPPG. nih.gov
Here is a table summarizing the positive allosteric modulation of hmGluR4 by SIB 1893:
| Effect on Orthosteric Agonist (L-AP4) | Assay | Observation |
| Increased Potency | [³⁵S]GTPγS Binding | Leftward shift of concentration-response curve nih.gov |
| Increased Efficacy | [³⁵S]GTPγS Binding | Potentiation of maximal response nih.gov |
| Increased Affinity (apparent) | [³H]L-AP4 Binding | Decrease in KD nih.govnih.gov |
Positive Allosteric Modulation at mGluR4
Effects on Guanosine 5'-O-(3-[(35)S]thiotriphosphate ([(35)S]GTPγS) Binding
[(35)S]GTPγS binding assays are commonly used to measure the activation of G protein-coupled receptors, including mGluRs. medchemexpress.com This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [(35)S]GTPγS, upon receptor activation and subsequent G protein coupling. acs.org
Studies investigating the effects of SIB 1893 on [(35)S]GTPγS binding have revealed distinct actions depending on the mGluR subtype. While SIB 1893, when tested alone, showed no direct agonistic effects on mGluR4 in GTPγS binding assays, it significantly potentiated the response to the orthosteric agonist L-AP4 in cells expressing human mGluR4a. nih.govresearchgate.netacs.org In the presence of L-AP4, 100 μM SIB 1893 increased GTPγS binding by 3.2-fold over basal activity, representing a 1.7-fold increase over the maximal L-AP4 response. nih.gov This potentiation indicates that SIB 1893 acts as a positive allosteric modulator at mGluR4, enhancing the efficacy and potency of the orthosteric agonist. nih.govresearchgate.netacs.org This effect was dependent on receptor activation, as it was blocked by a competitive mGluR4 antagonist. nih.govresearchgate.netacs.org
Conversely, as an mGluR5 antagonist, SIB 1893 would be expected to inhibit agonist-stimulated [(35)S]GTPγS binding mediated by mGluR5, which typically couples to Gq/11 proteins. acs.orgnih.gov
Influence on Cyclic AMP (cAMP) Signaling
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs are generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels upon activation. nih.govsigmaaldrich.comunimi.it Group I mGluRs (mGluR1 and mGluR5), however, are primarily coupled to the activation of phospholipase C, leading to the hydrolysis of phosphoinositides and an increase in intracellular calcium. nih.govsigmaaldrich.com Interestingly, mGluR5 activation can also stimulate adenylyl cyclase through direct coupling to Gs in recombinant cells, resulting in increased cAMP production. acs.org
In cell-based cAMP assays, effects of SIB 1893 on mGluR4 were observed, which were attributed to media-derived activation and blocked by a competitive mGluR4 antagonist. nih.govresearchgate.netacs.org SIB 1893 enhanced the efficacy of L-AP4 in these cAMP studies, further supporting its role as a positive allosteric modulator of mGluR4. nih.govresearchgate.netacs.org
While the primary signaling pathway for mGluR5 involves the phosphoinositide pathway, SIB 1893, as an mGluR5 antagonist, would be expected to inhibit agonist-induced changes in downstream signaling, including potential modulation of cAMP levels in systems where mGluR5 is coupled to Gs or indirectly influences adenylyl cyclase activity. acs.org
Impact on L-2-amino-4-phophonobutyrate (L-AP4) Binding Parameters
L-AP4 is a selective orthosteric agonist for Group III metabotropic glutamate receptors, including mGluR4, mGluR6, mGluR7, and mGluR8, with varying potencies across these subtypes. nih.gov Studies examining the impact of SIB 1893 on L-AP4 binding parameters have focused on its interaction with mGluR4.
In [(3)H]L-AP4 binding studies, 100 μM SIB 1893 was observed to cause a two-fold decrease in the K(D) (dissociation constant) of L-AP4 binding at mGluR4, without affecting the B(max) (maximum number of binding sites). nih.govresearchgate.netacs.org This reduction in K(D) indicates that SIB 1893 increases the affinity of L-AP4 for the mGluR4 receptor. nih.govresearchgate.net This finding is consistent with the mechanism of action of a positive allosteric modulator, which can enhance the binding affinity of the orthosteric ligand. nih.govresearchgate.net SIB 1893 did not displace [(3)H]L-AP4 binding, further supporting its interaction at an allosteric site rather than the orthosteric L-AP4 binding site. nih.govresearchgate.net
While SIB 1893 is also known as an mGluR5 antagonist, L-AP4 has very low potency at mGluR5 compared to Group III receptors, so direct effects of SIB 1893 on L-AP4 binding at mGluR5 are less relevant in characterizing SIB 1893's primary interactions. nih.gov
Here is a summary of some key data points regarding SIB 1893's effects on L-AP4 binding at mGluR4:
| Compound | Concentration (μM) | Effect on L-AP4 K(D) at mGluR4 | Effect on L-AP4 B(max) at mGluR4 | Displacement of [(3)H]L-AP4 Binding |
| SIB 1893 | 100 | Two-fold decrease | No effect | Failed to displace |
Table 1: Effects of SIB 1893 on L-AP4 Binding Parameters at mGluR4
| Compound | Receptor | Functional Assay | Effect |
| SIB 1893 | mGluR4 | [(35)S]GTPγS Binding | Potentiates L-AP4 response (e.g., 3.2-fold increase over basal at 100 μM) |
| SIB 1893 | mGluR4 | cAMP Signaling | Enhances L-AP4 efficacy (in cell-based assay) |
| SIB 1893 | mGluR5 | Phosphoinositide Hydrolysis | Inhibits DHPG-evoked accumulation (IC50 ~3.5-3.7 μM) unipv.itresearchgate.netuni-regensburg.de |
| SIB 1893 | mGluR5 | Calcium Mobilization | Inhibits glutamate-induced increase in [Ca2+]i (IC50 ~0.29 μM) sigmaaldrich.comnih.gov |
Table 2: Summary of Selected Functional Effects of SIB 1893
Preclinical Neurobiological Investigations of Sib 1893
In Vitro Studies in Neuronal Cell Cultures
In vitro studies using cultured neuronal cells have been instrumental in elucidating the direct effects of SIB 1893 on neuronal activity and viability. These studies have examined its impact on intracellular calcium signaling and its ability to protect neurons from various forms of excitotoxic insult.
Inhibition of DHPG-Evoked Intracellular Calcium Signals in Cultured Rat Cortical Neurons
Studies in cultured rat cortical neurons have shown that SIB 1893 can inhibit the intracellular calcium signals evoked by (S)-3,5-dihydroxyphenylglycine (DHPG) nih.gov. DHPG is an agonist for group I mGluRs, which include mGluR1 and mGluR5 wikipedia.org. In cultured rat cortical neurons, SIB 1757 and SIB 1893 largely inhibited DHPG-evoked [Ca2+]i signals nih.govresearchgate.net. This inhibition reveals a population of neurons that were less sensitive to SIB 1757 and SIB 1893 nih.govresearchgate.net. This finding aligns with SIB 1893's role as an mGluR5 antagonist, as activation of group I mGluRs is linked to the generation of inositol (B14025) phosphate (B84403) and the release of calcium from intracellular stores frontiersin.org.
Neuroprotective Effects Against Excitotoxic Insults
SIB 1893 has demonstrated neuroprotective effects in in vitro models of excitotoxicity, a process where excessive glutamate (B1630785) receptor activation leads to neuronal damage and death uni-regensburg.deresearchgate.net. As a selective mGluR5 antagonist, SIB 1893's protective effects are thought to be related to the functional connection between mGluR5 and NMDA receptors nih.gov.
In cortical cultures challenged with N-methyl-D-aspartate (NMDA), SIB 1893 has been shown to be neuroprotective uni-regensburg.denih.gov. NMDA is an amino acid derivative that acts as a specific agonist at the NMDA receptor, and in excessive amounts, it is an excitotoxin wikipedia.org. The neuroprotective effect of SIB 1893 against NMDA toxicity in mixed cultures of cortical cells has been observed in a concentration-dependent manner uni-regensburg.de.
The following table summarizes representative data on the neuroprotection by SIB 1893 against NMDA toxicity in cortical cultures:
| Compound | Concentration Range | Effect on NMDA Toxicity |
| SIB 1893 | Various | Neuroprotective |
| MPEP | Various | Neuroprotective (more potent) |
| SIB 1757 | Various | Neuroprotective (less efficacious than SIB 1893) |
| iso-MPEP | Various | No substantial effect |
Data derived from studies in mixed cultures of cortical cells uni-regensburg.de.
Neuroprotection by mGluR5 receptor antagonists, including SIB 1893, has been observed in cortical cultures challenged with a toxic concentration of beta-amyloid peptide uni-regensburg.denih.gov. Beta-amyloid peptide toxicity is implicated in neurodegenerative disorders like Alzheimer's disease uni-regensburg.deresearchgate.net. This suggests a potential role for SIB 1893 in mitigating neuronal damage associated with beta-amyloid accumulation.
Attenuation of Quinolinic Acid-Induced Neuronal Damage
Modulation of Synaptic Glutamate Release
SIB 1893 has been found to depress glutamate release from isolated nerve terminals (synaptosomes) in the rat cerebral cortex nih.gov. This effect is attributed to its action as a noncompetitive mGluR5 receptor antagonist nih.gov. The SIB 1893-mediated inhibition of glutamate release is contingent on diacylglycerol stimulation of protein kinase C (PKC) and is associated with a reduction in voltage-dependent Ca2+ influx nih.gov. This modulation of glutamate release may contribute to its neuroprotective effects in excitotoxic injury nih.gov.
The inhibitory action of SIB 1893 on glutamate release was not due to decreased synaptosomal excitability or direct interference with the release process after Ca2+ influx, as it did not alter the depolarization of the synaptosomal plasma membrane potential or ionomycin-induced glutamate release nih.gov. The inhibition was completely prevented by blocking N- and P/Q-type Ca2+ channels, suggesting that SIB 1893's effect on glutamate release is mediated through the inhibition of Ca2+ entry via these channels, following a decrease in PKC activation nih.gov.
In Vivo Studies in Animal Models
Preclinical research has extensively utilized animal models, primarily rodents, to explore the in vivo neurobiological effects of SIB 1893. These studies have provided insights into its activity within the central nervous system and its potential therapeutic relevance.
Central Nervous System Activity
Systemic administration of SIB 1893 has demonstrated central nervous system activity. tocris.com Its influence on various neurotransmission systems is suggested to contribute to its observed pharmacological profile. if-pan.krakow.pl Investigations into its effects in models of epilepsy, neuroprotection, and thermoregulation all highlight its engagement with central neural pathways.
Anticonvulsant Activity in Epilepsy Models
SIB 1893 has been evaluated for its anticonvulsant properties across several experimental epilepsy models in rodents. While it did not show efficacy against pentetrazole-induced convulsions in mice and did not alter the protective effects of certain antiepileptic drugs in this model or against maximal electroshock seizures, it demonstrated activity in other seizure paradigms. if-pan.krakow.plresearchgate.net Notably, SIB 1893 was effective in suppressing sound-induced seizures in DBA/2 mice and reduced the incidence of spontaneous spike-and-wave discharges in lethargic mice, a model of absence epilepsy. if-pan.krakow.plnih.gov
Studies in amygdala-kindled rats, a model relevant to complex partial seizures, have investigated the effects of SIB 1893, both alone and in combination with other antiepileptic drugs. When administered alone at a dose of 40 mg/kg, SIB 1893 was found to shorten the afterdischarge duration in amygdala-kindled rats, although it did not significantly affect other seizure parameters such as seizure severity or duration. nih.gov Lower doses (20-30 mg/kg) of SIB 1893 alone were ineffective in influencing seizure parameters in this model. nih.gov
However, significant findings emerged from combination studies. When SIB 1893 was combined with oxcarbazepine (B1677851), a newer antiepileptic drug, at doses that were ineffective when administered individually, a synergistic anticonvulsant effect was observed. nih.gov Specifically, the combination of SIB 1893 at 20 or 30 mg/kg with oxcarbazepine at 5 mg/kg significantly reduced both seizure and afterdischarge durations in amygdala-kindled rats. nih.gov This suggests that combining SIB 1893 with conventional antiepileptic drugs may offer a potential therapeutic strategy for drug-resistant epilepsy. nih.gov
Modulation of Thermoregulation
SIB 1893 has also been examined for its effects on body temperature in preclinical studies, particularly in rats. nih.govjpccr.euresearchgate.netjpccr.eu
Research in freely moving Wistar rats has shown that SIB 1893 produces a dose-dependent decrease in body temperature. nih.gov A dose of 30 mg/kg of SIB 1893 administered intraperitoneally resulted in a significant reduction in body temperature, with the effect becoming statistically significant from 90 minutes and persisting up to 180 minutes after administration. nih.govjpccr.eujpccr.eu The maximal reduction in body temperature observed did not exceed 1°C. In contrast, lower doses of SIB 1893 (10 and 20 mg/kg) did not produce a significant effect on body temperature in these animals. nih.gov
The hypothermic effects induced by SIB 1893 in rats appear to be long-lasting and dose-dependent.
The following table summarizes the observed changes in body temperature in Wistar rats treated with different doses of SIB 1893:
| Dose of SIB 1893 (mg/kg, i.p.) | Effect on Body Temperature in Wistar Rats | Time Post-Administration | Statistical Significance |
| 10 | No significant effect | 0-180 min | Not significant nih.gov |
| 20 | No significant effect | 0-180 min | Not significant nih.gov |
| 30 | Significantly lowered body temperature | 90, 120, 180 min | Significant nih.govjpccr.eujpccr.eu |
The mechanisms underlying the hypothermic effect of SIB 1893 have been investigated, with a focus on its interaction with mGluR5 and potential influence on NMDA receptors. SIB 1893 is a selective non-competitive antagonist of mGluR5. tocris.comnih.gov Evidence suggests a functional link between mGluR5 and NMDA receptors. nih.gov
SIB 1893 has been reported to act as a non-competitive NMDA receptor antagonist and has shown neuroprotective effects against NMDA-induced toxicity in neuronal cultures, indicating it can block NMDA receptor-mediated excitotoxicity. if-pan.krakow.pljpccr.eunih.govuni-regensburg.denih.gov
Hypothermic Effects in Freely Moving Wistar Rats
Role in Ethanol (B145695) Neuroadaptation and Withdrawal-Associated Cytotoxicity in Hippocampal Explants
Studies utilizing rat hippocampal explants exposed to chronic, intermittent ethanol (CIE) have investigated the role of group 1 metabotropic glutamate receptors (mGlu1 and mGlu5) in ethanol neuroadaptation and associated cytotoxicity. Exposure to CIE produced significant hippocampal cytotoxicity, characterized by a loss of NeuN immunofluorescence in the primary cell layers of the hippocampal formation nih.govnih.gov.
The mGlu5 antagonist SIB 1893 was examined for its ability to attenuate this withdrawal-induced cytotoxicity. Results showed that co-exposure to SIB 1893 prevented the hippocampal cytotoxicity induced by CIE exposure in each primary cell layer of the hippocampal formation nih.govnih.gov. Specifically, SIB 1893 at a concentration of 20 µM blocked the cytotoxic effects of CIE in these layers nih.gov. Higher concentrations of SIB 1893 (100 and 200 µM) were also tested, and while data on these specific concentrations' efficacy across all layers in the same detail as 20 µM is not explicitly provided in the snippets, the general finding is that SIB 1893 prevented the cytotoxicity nih.govnih.govpatsnap.com.
In contrast, an mGlu1 antagonist, CPCCOEt, only attenuated the loss of NeuN immunoreactivity in the CA3 region at a higher concentration (3 µM), but not in the CA1 or dentate subregions nih.gov.
The neuroprotective effects of SIB 1893 in this context are suggested to be associated with the influence of mGlu5 receptors on NMDA receptor activity and the modulation of glutamatergic tone nih.gov. NMDA receptor activity in the hippocampus is known to be influenced by the activation of mGlu5 receptors via protein kinase C nih.gov.
Data on the effect of SIB 1893 on NeuN immunoreactivity in hippocampal explants exposed to CIE:
| Treatment | Concentration (µM) | Effect on Hippocampal Cytotoxicity (NeuN loss) | Hippocampal Region(s) Affected |
| CIE alone | - | Significant cytotoxicity | Each primary cell layer |
| CIE + SIB 1893 | 20 | Blocked | Each primary cell layer |
| CIE + SIB 1893 | 100 | Prevented | Not specified per layer |
| CIE + SIB 1893 | 200 | Prevented | Not specified per layer |
| CIE + CPCCOEt (mGlu1 ant.) | 3 | Attenuated | CA3 only |
These findings suggest that ethanol activates group 1 mGlu-family proteins, particularly mGlu5 receptors, contributing to withdrawal-associated cytotoxicity in vitro nih.govnih.gov. Blockade of mGlu5 receptors by SIB 1893 demonstrates a neuroprotective effect in this model.
Neuroprotective Efficacy in In Vivo Models of Excitotoxic Neuronal Degeneration
SIB 1893 has also been evaluated for its neuroprotective efficacy in in vivo models of excitotoxic neuronal degeneration uni-regensburg.denih.gov. Excitotoxicity, often mediated by excessive glutamate receptor activation, is implicated in various neurodegenerative conditions uni-regensburg.dedntb.gov.ua.
Studies have shown that SIB 1893 is neuroprotective against neuronal damage induced by intrastriatal injection of excitotoxins such as NMDA or quinolinic acid in rodents uni-regensburg.de. These results indicate that mGlu5 receptors represent a potential target for novel neuroprotective agents uni-regensburg.de.
In cortical cultures challenged with NMDA, SIB 1893, along with other mGlu5 receptor antagonists like MPEP and SIB-1757, demonstrated neuroprotective effects in a concentration-dependent manner uni-regensburg.de. While MPEP was generally more potent as a neuroprotectant, consistent with its higher affinity for recombinant mGlu5 receptors, SIB 1893 showed approximately the same efficacy as MPEP in attenuating NMDA toxicity in cortical cultures uni-regensburg.de. Neuroprotection by mGlu5 receptor antagonists has also been observed in cortical cultures challenged with toxic concentrations of β-amyloid peptide uni-regensburg.de.
The mechanism underlying the neuroprotective activity of SIB 1893 in excitotoxicity models may involve its action as an mGlu5 receptor antagonist, which can modulate NMDA receptor activity nih.govjneurosci.org. Activation of mGlu5 receptors is known to enhance NMDA responses and contribute to excitotoxic neuronal death jneurosci.org. Pharmacological blockade of mGlu5 receptors is hypothesized to provide neuroprotection without the broad side effects associated with direct NMDA receptor antagonists because mGlu5 receptors modulate rather than directly mediate excitatory synaptic transmission jneurosci.org.
However, some research suggests that the neuroprotective effects of SIB 1893 and other mGlu5 antagonists like MPEP against NMDA or glutamate-mediated neuronal toxicity might, at least in part, reflect actions that involve NMDA receptor antagonism, particularly at higher concentrations nih.govnih.gov. Studies have shown that SIB 1893 can act as a noncompetitive NMDA receptor antagonist in cultured rat cortical neurons nih.gov. This raises questions about the receptor specificity of these compounds and suggests caution in attributing neuroprotection solely to mGlu5 receptor blockade nih.govnih.gov.
Despite the potential for NMDA receptor modulation, the in vivo findings indicate that SIB 1893 provides neuroprotection against excitotoxic insults uni-regensburg.de.
Summary of Neuroprotective Findings in Excitotoxicity Models:
| Model | Insult | SIB 1893 Effect | Notes |
| In vivo (rodent striatum) | Intrastriatal NMDA | Neuroprotective | Attenuated neuronal damage. uni-regensburg.de |
| In vivo (rodent striatum) | Intrastriatal Quinolinic acid | Neuroprotective | Attenuated neuronal damage. uni-regensburg.de |
| In vitro (cortical cultures) | NMDA | Neuroprotective | Concentration-dependent; similar efficacy to MPEP. uni-regensburg.de |
| In vitro (cortical cultures) | β-amyloid peptide | Neuroprotective | Observed with mGlu5 antagonists including SIB 1893. uni-regensburg.de |
These preclinical investigations highlight the potential of SIB 1893 as a neuroprotective agent in conditions involving ethanol withdrawal-associated cytotoxicity and excitotoxic neuronal degeneration, although its precise mechanisms, including the contribution of mGlu5 versus NMDA receptor modulation, warrant further investigation nih.govnih.govnih.gov.
Drug Discovery and Research Tool Implications of Sib 1893
SIB 1893 as a Lead Compound for Novel mGluR Modulators
The identification of SIB 1893 as one of the first selective allosteric antagonists for mGluR5 marked a significant step in the development of compounds targeting this receptor subtype. wikipedia.orgmdpi.com Its initial characterization demonstrated its ability to non-competitively inhibit mGluR5 activity. tocris.com
Structural Modifications Leading to the Discovery of Advanced Compounds (e.g., MPEP, MTEP)
Following the discovery of SIB 1893 and its related compound SIB-1757, structural modification studies were undertaken to identify compounds with enhanced potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov This research led to the development of key mGluR5 negative allosteric modulators (NAMs) such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP). mdpi.comnih.govwikipedia.orgwikipedia.org These subsequent compounds, particularly MPEP and MTEP, became widely used research tools and further lead compounds in the investigation of mGluR5 function due to their improved characteristics compared to SIB 1893. nih.govwikipedia.orgwikipedia.orgresearchgate.net
Contribution to Understanding mGluR Allosteric Site Pharmacology
SIB 1893, as an early allosteric modulator, contributed significantly to understanding that mGluRs, particularly mGluR5, possess allosteric binding sites distinct from the orthosteric site where glutamate (B1630785) binds. mdpi.comnih.govzhanggroup.orgnih.gov The finding that compounds like SIB 1893 could modulate receptor activity by binding to these alternative sites opened new avenues for developing highly subtype-selective ligands. nih.govzhanggroup.orgnih.gov Unlike the highly conserved orthosteric site, allosteric sites tend to be less conserved across mGluR subtypes, offering the potential for greater selectivity. zhanggroup.orgnih.gov
Furthermore, research with SIB 1893 revealed a more complex interaction profile than initially anticipated. In addition to its mGluR5 antagonist activity, SIB 1893 has also been found to act as a positive allosteric modulator (PAM) of the human mGluR4 receptor, albeit with relatively low potency and efficacy compared to its effects on mGluR5. wikipedia.orgtocris.comnih.govnih.govresearchgate.net Studies characterizing this positive modulation at mGluR4 demonstrated that SIB 1893 could enhance the potency and efficacy of the orthosteric agonist L-AP4, indicating a dependency on receptor activation. nih.gov This dual activity highlighted the potential for allosteric modulators to interact with multiple receptor subtypes, emphasizing the need for thorough pharmacological characterization. nih.gov
Enzyme Interaction Profiles
Beyond its primary targets, SIB 1893 has also been investigated for its potential interactions with drug-metabolizing enzymes, specifically human hepatic cytochrome P450 (CYP) isoforms. nih.gov Characterizing these interactions is a crucial part of early drug discovery screening to assess the potential for drug-drug interactions. nih.govresearchgate.net
Inhibition of Human Hepatic Cytochrome P450 (CYP) Isoforms
Studies have shown that SIB 1893 can act as an inhibitor of certain human hepatic CYP isoforms. nih.gov This inhibition can impact the metabolism of other co-administered drugs that are substrates for these enzymes. eurofinsdiscovery.com
Interaction with CYP1A2
SIB 1893 has been identified as a moderate competitive inhibitor of recombinant human CYP1A2. nih.govresearchgate.net Research comparing SIB 1893 with MPEP and MTEP showed that all three compounds exhibited moderate competitive inhibition of CYP1A2, with Ki values ranging from 0.5 to 1 µM. nih.govresearchgate.net
Interaction with CYP1B1
In addition to its effects on CYP1A2, SIB 1893 has also been shown to be a moderate competitive inhibitor of human CYP1B1. nih.govresearchgate.net Notably, this inhibition of CYP1B1 was observed with SIB 1893 but not with MPEP or MTEP, indicating a difference in their interaction profiles with this specific isoform. nih.govresearchgate.net
| Compound | CYP1A2 Inhibition (Ki) | CYP1B1 Inhibition |
| SIB 1893 | 0.5-1 µM (moderate, competitive) nih.govresearchgate.net | Moderate, competitive nih.govresearchgate.net |
| MPEP | 0.5-1 µM (moderate, competitive) nih.govresearchgate.net | No significant inhibition nih.govresearchgate.net |
| MTEP | 0.5-1 µM (moderate, competitive) nih.govresearchgate.net | No significant inhibition nih.govresearchgate.net |
Interaction with CYP2C19
Characterization of new chemical entities for their potential to produce drug-drug interactions is a crucial aspect of early drug discovery screening nih.gov. Studies have investigated the potential for certain metabotropic glutamate receptor antagonists, including SIB-1893, to interact with recombinant human cytochrome P450 (CYP) enzymes nih.gov.
Research indicates that SIB-1893 is a moderate competitive inhibitor of recombinant human CYP1A2 nih.gov. While SIB-1893 was found to be a moderate competitive inhibitor of CYP1B1, other related compounds like MPEP and MTEP were not nih.gov. MPEP and MTEP were identified as weak inhibitors of CYP2C19 nih.govresearchgate.net. Importantly, SIB-1893, MPEP, and MTEP were not significant inhibitors (IC50 values >50 µM) of several other CYP isoforms, including CYP3A4, 2C9, 2D6, 2A6, 2B6, or 2E1 nih.govresearchgate.net.
The CYP2C19 enzyme is a member of the cytochrome P450 enzyme family and plays a significant role in the metabolism of various clinically prescribed drugs mydruggenome.org. Genetic variations in the CYP2C19 gene can lead to different metabolizer statuses, affecting drug response and potentially leading to adverse reactions mydruggenome.orgpensoft.netresearchgate.netdiasorin.com. While MPEP and MTEP showed weak inhibition of CYP2C19, the direct interaction and inhibitory profile of SIB-1893 with CYP2C19 appear to be less pronounced compared to its interaction with CYP1A2 and CYP1B1, based on the available research nih.gov.
Utility as a Pharmacological Tool in Research
SIB-1893 is a drug used in scientific research and was among the first compounds developed as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5 wikipedia.orgwikipedia.orgnih.govnih.govmdpi.com. It functions as a noncompetitive antagonist of mGluR5 nih.govnih.gov. Studies using cell lines expressing human mGluR5a have shown that SIB-1893 inhibits glutamate-induced increases in intracellular Ca2+ with an IC50 of 0.29 µM, demonstrating selectivity over hmGluR1 (IC50 >100 µM) nih.gov. SIB-1893, along with SIB-1757, showed minimal activity at other recombinant human mGluR subtypes and ionotropic glutamate receptors like AMPA, kainate, and NMDA receptors nih.govacs.orgacs.org.
In cultured rat cortical neurons, SIB-1893 and SIB-1757 largely inhibited DHPG-evoked intracellular Ca2+ signals nih.govacs.org. In rat neonatal brain slices, SIB-1893 inhibited (S)-3,5-dihydroxyphenylglycine (DHPG)-evoked inositol (B14025) phosphate (B84403) accumulation in the hippocampus and striatum with a potency similar to that observed on recombinant mGluR5 nih.gov.
Beyond its role as an mGluR5 antagonist, SIB-1893 has also been found to act as a positive allosteric modulator of mGluR4 wikipedia.orgrndsystems.com. This dual activity highlights its utility in probing the complexities of metabotropic glutamate receptor function.
The selective and noncompetitive nature of SIB-1893 as an mGluR5 antagonist makes it a valuable tool for evaluating the role of mGluR5 in normal physiology and in animal models of disease nih.govacs.orgresearchgate.net. Preclinical studies utilizing SIB-1893 and other prototypical mGluR5 inhibitors have supported mGluR5 as a drug target in various indications researchgate.net. These compounds have been instrumental in examining whether endogenous activation of mGluR5 contributes to neuronal degeneration uni-regensburg.de. For instance, SIB-1893 has demonstrated neuroprotective effects against neuronal damage induced by intrastriatal injection of NMDA or quinolinic acid in in vivo models of excitotoxic degeneration uni-regensburg.de.
The discovery of SIB-1893 and SIB-1757 as the first selective allosteric mGluR5 antagonists in 1999 marked a significant step, leading to the development of other widely used negative allosteric modulators (NAMs) of mGluR5, such as MPEP and MTEP, with improved selectivity and pharmacokinetic profiles nih.govmdpi.com. While prototypical mGluR5 inhibitors like SIB-1893 are invaluable research tools, their limitations for in vivo use, such as low metabolic stability and short half-lives, have driven the development of newer compounds researchgate.net.
Perspectives and Future Research Directions
Further Elucidation of Dual Modulatory Actions (mGluR5 Antagonism and mGluR4 Positive Allosteric Modulation)
SIB 1893 is recognized as a highly selective non-competitive antagonist at the metabotropic glutamate (B1630785) receptor subtype mGluR5. Research has demonstrated its potency at human mGluR5 (hmGlu5) with an IC50 value of 0.3 μM, exhibiting significantly lower activity at other mGluR subtypes, including hmGlu1b, hmGlu2, hmGlu6, hmGlu7, and hmGlu8, where IC50 values were greater than 100 μM. wikipedia.orgguidetopharmacology.org Beyond its established mGluR5 antagonism, SIB 1893 has also been identified as a positive allosteric modulator of mGluR4 receptors. wikipedia.orgguidetopharmacology.orgwikipedia.orgtocris.comamericanelements.com This dual modulatory activity was notably reported by Mathiesen and colleagues in 2003. wikipedia.orgwikipedia.orgamericanelements.comwikipedia.org
Studies investigating the mGluR4 PAM activity of SIB 1893 have shown that this effect is receptor-specific and dependent on the presence of the orthosteric agonist L-AP4. wikipedia.orgwikipedia.org SIB 1893 has been observed to increase both the efficacy and potency of L-AP4 at human mGluR4 (hmGluR4). wikipedia.orgwikipedia.org At concentrations of 50 μM and 100 μM, SIB 1893 increased the affinity of L-AP4 without affecting the maximum binding capacity (Bmax) or displacing [³H]L-AP4 binding. wikipedia.orgwikipedia.org These findings are consistent with a modified two-state model that accounts for allosteric modulation. wikipedia.orgwikipedia.org The recognition of this dual activity highlights the importance of considering both mGluR5 and mGluR4 modulation when interpreting the effects of SIB 1893, particularly at concentrations above 10 μM, where its mGluR4 PAM activity becomes more prominent alongside its mGluR5 antagonism. wikipedia.org Further research is needed to fully understand the interplay and functional consequences of this dual modulation in various physiological and pathological contexts.
Advanced Structural-Activity Relationship Studies to Inform Modulator Design
The discovery of SIB 1893, alongside SIB-1757, marked a significant step in the development of selective non-competitive antagonists for mGluR5, identified through approaches like pharmacophore mapping. guidetopharmacology.org These early compounds paved the way for extensive structural-activity relationship (SAR) studies aimed at developing more potent, selective, and pharmacologically desirable mGluR modulators. However, deciphering the SAR for mGluR allosteric modulators can be challenging, as even minor structural alterations can sometimes lead to a complete loss of activity. cenmed.com
Advanced SAR studies in the field of mGluR modulation are crucial for rational modulator design. These efforts aim to understand how different chemical scaffolds interact with the allosteric binding sites and how these interactions translate into varying degrees and types of modulation (e.g., NAM, PAM, ago-PAM). While the provided information does not detail specific advanced SAR studies focused solely on optimizing SIB 1893's structure, the knowledge gained from studying early compounds like SIB 1893 has undoubtedly contributed to the broader understanding of mGluR allosteric sites and the development of subsequent generations of modulators. Future research will continue to leverage techniques such as combinatorial chemistry, high-throughput screening, and computational chemistry to identify novel chemotypes and refine existing ones based on a deeper understanding of the structural determinants of allosteric modulation.
Investigation of Specific Ligand-Receptor Interaction Determinants Governing Allosteric Modulation
Allosteric binding sites on mGluRs are particularly attractive targets for drug development because they are generally less conserved than the orthosteric glutamate-binding site, offering opportunities for subtype-specific modulation. wikipedia.org Identifying the specific amino acid residues involved in the binding of allosteric ligands to mGluR4 and mGluR5 is critical for the rational design of subtype-selective compounds. wikipedia.org
Research utilizing techniques such as site-directed mutagenesis and computational modeling has been employed to investigate the molecular determinants of allosteric modulator interactions with mGluR5. cenmed.com These studies have revealed that a common allosteric site on mGluR5 can accommodate diverse chemotypes, including NAMs, PAMs, and ago-PAMs. cenmed.com Key residues involved in ligand affinity for different scaffolds have been identified for mGluR5. cenmed.com Despite progress, a complete understanding of the precise ligand-receptor interactions that govern modulator affinity, cooperativity, and intrinsic efficacy (agonism) at the allosteric site remains an active area of research. cenmed.com While SIB 1893 is an early example of an allosteric modulator that helped highlight the potential of targeting these sites, detailed studies specifically elucidating the exact interaction determinants of SIB 1893 with residues in the allosteric pockets of mGluR5 and mGluR4 were not prominently featured in the search results. Future investigations employing advanced structural biology techniques, such as cryo-EM and X-ray crystallography of mGluR-ligand complexes, coupled with computational approaches, will be essential to fully map these interactions and guide the design of next-generation allosteric modulators.
Continued Application of SIB 1893 in Preclinical Models for Understanding Glutamatergic Dysregulation
SIB 1893 remains a valuable tool in scientific research, particularly for investigating the roles of mGluR5 and mGluR4 in various physiological and pathological processes. guidetopharmacology.org Its application in preclinical models has provided crucial insights into the involvement of glutamatergic dysregulation in neurological disorders. SIB 1893 has demonstrated anticonvulsant and neuroprotective effects and has been shown to reduce glutamate release. guidetopharmacology.org
Q & A
Q. What is the pharmacological mechanism of SIB 1893 in experimental epilepsy models?
SIB 1893 acts as a selective metabotropic glutamate receptor subtype 5 (mGluR5) antagonist, modulating glutamatergic signaling pathways implicated in seizure activity. In murine models, it demonstrates dose-dependent anticonvulsant effects by altering seizure thresholds. At 40 mg/kg, it increases the threshold for electroshock-induced seizures, while lower doses (e.g., 2 mg/kg) paradoxically exhibit proconvulsant properties, suggesting a biphasic pharmacological profile . This dual action underscores the importance of receptor saturation and downstream signaling dynamics in experimental design.
Q. How does SIB 1893 interact with conventional antiepileptic drugs (AEDs)?
SIB 1893 enhances the protective efficacy of phenobarbital by reducing its median effective dose (ED₅₀) in maximal electroshock models. However, it does not influence the anticonvulsant activity of carbamazepine, diphenylhydantoin, or valproate, indicating selective synergism with GABAergic AEDs. These interactions were assessed via co-administration protocols with standardized AEDs, followed by quantifiable seizure threshold measurements .
Q. What experimental models are used to evaluate SIB 1893’s anticonvulsant properties?
Two primary models are employed:
- Maximal electroshock (MES) : Evaluates tonic-clonic seizure suppression.
- Pentetrazole (PTZ)-induced seizures : Assesses protection against clonic seizures. SIB 1893 shows efficacy in MES but not PTZ models, highlighting its mechanism-specific action distinct from benzodiazepines, which are effective in both paradigms .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on SIB 1893’s dose-dependent effects?
The proconvulsant activity at low doses (2 mg/kg) and anticonvulsant effects at higher doses (40 mg/kg) suggest receptor occupancy thresholds or off-target interactions (e.g., partial mGluR4 agonism). Methodologically, dose-response curves with incremental dosing (0.25–40 mg/kg) and receptor-binding assays are critical to delineate these dynamics. Additionally, behavioral tests like the chimney test (motor coordination) and passive-avoidance task (long-term memory) help contextualize dose-related neurobehavioral trade-offs .
Q. What methodological considerations are essential when designing studies on SIB 1893-AED interactions?
- Temporal alignment : Administer SIB 1893 15 minutes before AEDs to account for pharmacokinetic disparities .
- Endpoint selection : Use seizure threshold elevation (MES) or latency to first clonic seizure (PTZ) as primary endpoints.
- Control for sedation : Employ motor coordination assays (e.g., chimney test) to distinguish anticonvulsant efficacy from nonspecific sedation .
Q. Why does SIB 1893 lack efficacy in benzodiazepine-resistant seizure models?
SIB 1893’s weak anticonvulsant activity in PTZ models may stem from its indirect modulation of glutamatergic pathways rather than direct GABAergic enhancement. This hypothesis is supported by its failure to alter benzodiazepine receptor binding or allosteric modulation in vitro. Researchers should validate this via glutamate release assays or electrophysiological recordings in hippocampal slices .
Q. How can researchers address limitations in SIB 1893’s long-term neurocognitive effects?
Chronic co-administration with phenobarbital induces long-term memory deficits in mice, as shown in passive-avoidance tasks. To mitigate this, studies should incorporate longitudinal cognitive testing and explore adjunct therapies (e.g., NMDA receptor modulators) to counteract adverse effects .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing SIB 1893’s dose-response data?
- Student’s t-test : For pairwise comparisons of seizure thresholds between treatment and control groups.
- Probit analysis : To calculate ED₅₀ values and confidence intervals for AED interactions.
- Two-way ANOVA : To assess interactions between SIB 1893 dosage and AED efficacy .
Q. How should researchers optimize experimental protocols for reproducibility?
Q. What gaps exist in current SIB 1893 research, and how can they be addressed?
- Mechanistic clarity : Use mGluR5 knockout models to confirm receptor-specific effects.
- Translational relevance : Expand to chronic epilepsy models (e.g., kindling) to assess disease-modifying potential.
- Multi-omics integration : Explore transcriptomic or proteomic changes post-SIB 1893 treatment to identify novel biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
